[(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
[(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxylate group, and multiple aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the carboxylate group and the aromatic rings. Common reagents used in these reactions include aniline derivatives, acyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its interactions with proteins and other biomolecules can provide insights into cellular mechanisms and functions.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: Vanillin acetate is another aromatic compound with different functional groups and applications.
Uniqueness
The uniqueness of [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate lies in its combination of functional groups and structural features
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-3-7-17(8-4-15)12-24-13-18(11-21(24)26)22(27)28-14-20(25)23-19-9-5-16(2)6-10-19/h3-10,18H,11-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQXMSAUNAOAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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